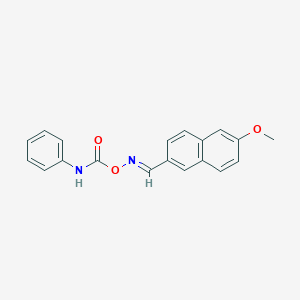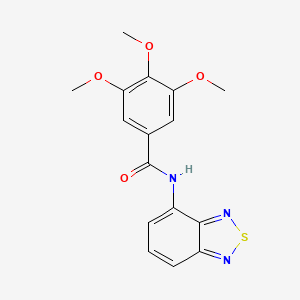
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide and related compounds involves several key steps, including reactions that introduce the 1,3-benzodioxol-5-ylmethyl and 2-fluorophenoxy groups into the butanamide backbone. Techniques such as asymmetric synthesis are used to prepare enantiomers of related compounds, highlighting the complexity and precision required in the synthesis process (Nichols et al., 1986).
Molecular Structure Analysis
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide is characterized by the presence of the benzodioxol group and the fluorophenoxy moiety. These groups are crucial for the compound's chemical behavior and interactions. X-ray diffraction studies, spectral analysis, and computational modeling are methods commonly used to analyze the molecular structure and predict the compound's reactivity and interaction with biological targets (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide are influenced by its functional groups. The compound's reactivity can be tailored for specific applications, such as the synthesis of derivatives with enhanced biological activities or improved physical properties. The fluorophenoxy group, in particular, can undergo nucleophilic substitution reactions, offering pathways for further chemical modifications (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide, such as melting point, solubility, and stability, are crucial for its handling and application in different environments. These properties are determined by the molecular structure and the intermolecular forces present in the compound. Understanding the physical properties is essential for optimizing the compound's use in pharmaceutical formulations or chemical reactions (Yasui et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various chemical conditions, are defined by its functional groups and molecular structure. These properties impact the compound's behavior in chemical syntheses, biological systems, and its potential as a pharmaceutical agent. Detailed studies on the compound's reactivity, interaction with enzymes, and potential inhibitory activities against specific targets provide insights into its chemical properties and application potential (Wagner et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antiulcer and Antisecretory Activity
Research has explored derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide for their potential antiulcer properties. For instance, compounds with butanamide structures have been prepared and tested for their ability to inhibit gastric acid secretion induced by histamine in rats. These studies have shown that certain butanamide derivatives exhibit significant antisecretory activity, hinting at their potential use in treating conditions like ulcers. The exploration of these compounds' structure-activity relationships offers insights into designing more effective antiulcer medications (I. Ueda et al., 1991).
Antiviral Activities
Further investigation into the therapeutic applications of related butanamide compounds has identified their potential in antiviral treatments. Synthesis of diverse heterocyclic systems based on butanamide backbones has led to the identification of compounds with promising antiviral activity against the H5N1 avian influenza virus. These findings are significant for the development of new antiviral agents, especially in light of the ongoing need for effective treatments against emerging viral threats (E. M. Flefel et al., 2014).
Antimicrobial and Antifungal Agents
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share structural similarities with the compound of interest, have been synthesized and exhibited significant antibacterial and antifungal activities. This research highlights the potential of butanamide derivatives as a basis for developing new antimicrobial and antifungal agents, which could address the growing problem of antibiotic resistance (M. Helal et al., 2013).
Neurokinin-1 Receptor Antagonism
Studies have also focused on butanamide derivatives for their role in neurokinin-1 (NK1) receptor antagonism, which is relevant in treating conditions like depression and emesis. The development of orally active, water-soluble NK1 receptor antagonists demonstrates the versatility of butanamide compounds in creating new therapeutic options for clinical use (Timothy Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-14(24-15-6-4-3-5-13(15)19)18(21)20-10-12-7-8-16-17(9-12)23-11-22-16/h3-9,14H,2,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQAFBOHCXLYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)
![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)